Phenyl(pyridazin-4-yl)methanone
Description
Contextual Significance of Pyridazine-Containing Chemical Scaffolds
The pyridazine (B1198779) nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. rjptonline.orgsarpublication.com This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. sarpublication.com The versatility of the pyridazine ring allows for easy functionalization, making it a valuable building block in the synthesis of novel molecules. rjptonline.org Researchers have extensively explored pyridazine derivatives for their potential as antibacterial, anti-inflammatory, anticancer, and antihypertensive agents, among others. researchgate.net The inherent chemical properties of the pyridazine scaffold, including its ability to form coordination complexes, further broaden its applicability in various scientific fields. researchgate.net
Overview of Methanone (B1245722) Functionality in Organic Chemistry
The methanone group, characterized by a carbonyl group (C=O) flanked by two aryl or alkyl groups, is a fundamental functional group in organic chemistry. ontosight.ai This ketone linkage is a key component in many synthetic organic compounds and influences their physical and chemical properties, such as reactivity, solubility, and melting point. ontosight.ai In the context of medicinal chemistry, the methanone moiety can play a crucial role in a molecule's ability to interact with biological targets. ontosight.ai The investigation of methanone-containing compounds is an active area of research, with studies exploring their potential in various therapeutic areas. ontosight.ainih.gov
Research Landscape of Phenyl(pyridazin-4-yl)methanone and Analogues
The research landscape for this compound and its analogues is expanding, with studies focusing on their synthesis and potential applications. The core structure of this compound combines the phenyl and pyridazine rings through a methanone linker, creating a unique chemical entity. scbt.com Investigations into analogous structures, such as pyridazinone derivatives, have revealed a wide range of biological activities. sarpublication.com For instance, certain pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their potential as inhibitors of blood platelet aggregation. nih.gov Furthermore, computational and synthetic studies on pyridazinone scaffolds have identified them as promising candidates for inhibiting enzymes like fatty acid binding protein 4 (FABP4) and receptor-interacting protein kinase 1 (RIPK1). nih.govnih.govsemanticscholar.org The synthesis of various pyridazine derivatives continues to be an active area of research, with the aim of discovering new compounds with valuable chemical and biological properties. rjptonline.orgnih.gov
Scope and Objectives of Academic Investigations on this compound
Academic investigations into this compound are primarily focused on understanding its fundamental chemical properties and exploring its potential as a scaffold for the development of new functional molecules. The objectives of this research include the development of efficient synthetic routes to access the compound and its derivatives. rjptonline.org A key area of interest is the characterization of its physicochemical properties, such as its molecular structure, melting point, and boiling point. Furthermore, researchers are interested in exploring the reactivity of the molecule and its potential to participate in various chemical transformations. The ultimate goal of these academic pursuits is to build a comprehensive understanding of this compound, which could pave the way for its application in diverse scientific and technological fields.
Structure
3D Structure
Properties
CAS No. |
53074-23-0 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
phenyl(pyridazin-4-yl)methanone |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-13-8-10/h1-8H |
InChI Key |
XVJZQDQKVYSMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Phenyl Pyridazin 4 Yl Methanone
Classical Approaches to Pyridazinyl Ketones
The traditional toolbox of organic chemistry offers several routes for the synthesis of ketones. However, their application to heteroaromatic systems like pyridazine (B1198779) is often complicated by the electronic nature of the ring.
Friedel-Crafts Acylation Strategies with Pyridazine Derivatives
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, typically involving the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com However, its direct application to pyridazine and its derivatives is generally unsuccessful.
Pyridazines, like pyridines, are electron-deficient heteroaromatic compounds. The nitrogen atoms in the ring exert a strong deactivating effect, making the ring less nucleophilic and thus less susceptible to electrophilic attack by the acylium ion. Furthermore, the basic nitrogen atoms readily coordinate with the Lewis acid catalyst, leading to the formation of a pyridazinium salt. This not only deactivates the ring further but also sequesters the catalyst. youtube.com For these reasons, standard Friedel-Crafts acylation conditions are not a viable method for the direct synthesis of phenyl(pyridazin-4-yl)methanone. While modifications for other heterocyclic systems exist, such as using a large excess of catalyst, these are often not practical for pyridazines. nih.gov
Acylation Reactions Involving Pyridazinecarboxylic Acids
A common strategy is to first convert the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride or an ester. libretexts.orgyoutube.com For instance, pyridazine-4-carboxylic acid can be converted to pyridazine-4-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl chloride can then be reacted with an appropriate organometallic reagent, such as phenylmagnesium bromide or phenyllithium (B1222949), to form the desired ketone.
Another method is the reaction of a carboxylic acid with two equivalents of an organolithium reagent. pharmacy180.com The first equivalent deprotonates the acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl group to form a stable dianionic tetrahedral intermediate. This intermediate does not collapse until an aqueous workup, which then liberates the ketone. pharmacy180.com This method is particularly useful for preventing the common side reaction where the ketone product reacts with another equivalent of the organometallic reagent to form a tertiary alcohol. pharmacy180.com
| Reagent Type | General Transformation | Key Considerations |
| Acyl Chlorides | R-COOH → R-COCl → R-CO-R' | Requires conversion of the acid; acyl chlorides are highly reactive. youtube.com |
| Organolithiums | R-COOH + 2 R'-Li → R-CO-R' | Prevents over-addition to form alcohols; requires stoichiometric use of the organolithium reagent. pharmacy180.com |
Oxidative Decarboxylation in Pyridazinyl Ketone Synthesis
Decarboxylation reactions that result in ketones, often termed ketonic decarboxylation, typically involve heating two equivalents of a carboxylic acid with a metal oxide catalyst. wikipedia.org This process forms a symmetrical ketone along with water and carbon dioxide. wikipedia.org For the synthesis of an unsymmetrical ketone like this compound, a cross-ketonization between pyridazine-4-carboxylic acid and benzoic acid would be required. However, such reactions generally suffer from poor selectivity, producing a statistical mixture of two symmetrical ketones and the desired unsymmetrical ketone, leading to low yields of the target compound. wikipedia.org
Oxidative decarboxylation is a distinct process that involves both oxidation and the loss of CO₂. wikipedia.org In biochemical systems, this is exemplified by the conversion of pyruvate (B1213749) to acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase complex. wikipedia.org In a prebiotic chemistry context, oxidative decarboxylation of α-keto acids has been shown to be mediated by various catalysts and conditions, including UV light. researchgate.net While this pathway is crucial in biological and prebiotic contexts, its application in the targeted laboratory synthesis of specific aryl-heteroaryl ketones like this compound from simple carboxylic acid precursors is not a commonly employed or efficient strategy. The reaction often requires specific α-keto acid substrates and can lack the regioselectivity needed for complex molecules. researchgate.net
Modern and Regioselective Synthesis of this compound
Contemporary synthetic methods offer greater efficiency and selectivity, overcoming the limitations of classical approaches. These often rely on organometallic chemistry and radical reactions to achieve targeted C-C bond formation.
Utilization of Organometallic Reagents in C-C Bond Formation
The use of organometallic reagents is one of the most powerful and versatile strategies for forming carbon-carbon bonds in modern organic synthesis. sigmaaldrich.com This approach is highly applicable to the synthesis of this compound. The general strategy involves a cross-coupling reaction between a pyridazine derivative and a phenyl derivative, where one partner is an organometallic reagent (the nucleophile) and the other has a suitable leaving group (the electrophile).
Several variations of this strategy can be envisioned:
Reaction of a Pyridazinyl Organometallic with a Phenyl Electrophile: A pyridazinyl-metal species, such as 4-lithiopyridazine or a pyridazin-4-yl Grignard reagent, can be prepared from a halopyridazine. This nucleophilic reagent can then react with a phenyl electrophile like benzaldehyde (B42025) (followed by oxidation of the resulting secondary alcohol) or benzoyl chloride to yield the target ketone. The formation of ketones from the reaction of Grignard reagents with nitriles is also a well-established method. libretexts.org
Reaction of a Phenyl Organometallic with a Pyridazine Electrophile: Phenylmagnesium bromide or phenyllithium can be reacted with a suitable pyridazine-based electrophile. pharmacy180.comoxfordsciencetrove.com Examples of such electrophiles include pyridazine-4-carboxaldehyde (followed by oxidation), pyridazine-4-carbonyl chloride, or pyridazine-4-carbonitrile.
The choice of reagents and reaction conditions is critical. Organolithium reagents are generally more reactive than their Grignard counterparts. pharmacy180.com Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, which involve palladium or nickel catalysts, are also powerful tools for C-C bond formation between aryl or heteroaryl partners and could be adapted for this synthesis.
| Organometallic Reagent Type | Electrophilic Partner | Product Type | Reference |
| Grignard Reagent (R-MgX) | Aldehyde (R'-CHO) | Secondary Alcohol (to be oxidized) | oxfordsciencetrove.com |
| Organolithium (R-Li) | Carboxylic Acid (R'-COOH) | Ketone | pharmacy180.com |
| Grignard Reagent (R-MgX) | Nitrile (R'-CN) | Ketone | libretexts.org |
Homolytic Substitution Reactions for Pyridazinyl Ketone Formation
Homolytic substitution, which involves radical intermediates, provides an alternative pathway that can be particularly effective for electron-deficient heterocycles like pyridazine. One such strategy is the addition of acyl radicals to the pyridazine ring. youtube.com
This reaction typically requires acidic conditions to protonate the pyridazine, forming a pyridazinium salt. This enhances the electrophilicity of the ring, making it more susceptible to attack by a nucleophilic acyl radical. The acyl radical itself can be generated from various precursors, such as aldehydes or carboxylic acid derivatives, via oxidation. youtube.com For the synthesis of this compound, a benzoyl radical would be generated in the presence of the pyridazinium salt. The radical adds to the ring, typically at the C-2 or C-4 position, followed by an oxidation step to rearomatize the ring and yield the final ketone product. This method can offer good regioselectivity and avoids the use of sensitive organometallic reagents. youtube.com
Multi-Step Organic Synthesis Pathways to this compound
The synthesis of this compound, an aryl heteroaryl ketone, is not typically achieved through direct methods like Friedel-Crafts acylation of the parent pyridazine ring. The pyridazine nucleus is electron-deficient, and the ring nitrogen atoms are prone to coordination with Lewis acids, which deactivates the ring towards electrophilic substitution. youtube.comacs.org Consequently, multi-step strategies are employed, often involving the construction of the ketone functionality from a pre-functionalized pyridazine precursor.
A prominent and reliable multi-step pathway involves the use of organometallic reagents, specifically a Grignard reaction with a cyanopyridazine intermediate. This synthetic route can be outlined in two main stages:
Preparation of Phenylmagnesium Bromide : The Grignard reagent is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
Reaction with 4-Cyanopyridazine and Hydrolysis : The prepared phenylmagnesium bromide is then added to a solution of 4-cyanopyridazine. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine, which is a stable intermediate. Subsequent workup with aqueous acid (hydrolysis) converts the imine into the desired ketone, this compound. masterorganicchemistry.com
This method is advantageous due to the high reactivity of Grignard reagents towards nitriles and the commercial availability of the starting materials. masterorganicchemistry.comleah4sci.com
An alternative multi-step synthesis involves the oxidation of the corresponding secondary alcohol, Phenyl(pyridazin-4-yl)methanol. This precursor can be synthesized by reacting pyridazine-4-carboxaldehyde with phenylmagnesium bromide. The resulting alcohol is then oxidized to the ketone using standard oxidizing agents such as manganese dioxide (MnO2) or a chromium-based reagent.
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| 4-Cyanopyridazine | Nitrile precursor for Grignard addition |
| Phenylmagnesium bromide | Organometallic reagent (nucleophile) |
| Phenyl(pyridazin-4-yl)methanol | Alcohol precursor for oxidation |
Derivatization Strategies and Functionalization of the this compound Core
The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds. These derivatization strategies can be broadly categorized by the part of the molecule being functionalized: the pyridazine ring, the phenyl moiety, or the ketone group.
Introduction of Substituents on the Pyridazine Ring
Functionalization of the pyridazine ring can be achieved either by building the ring from already substituted precursors or by direct modification of the heterocyclic core.
Synthesis from Substituted Precursors : A common strategy involves the condensation reaction of a substituted 1,4-dicarbonyl compound with hydrazine (B178648). For example, using a hydrazine derivative (R-NHNH2) instead of hydrazine (H2NNH2) in the cyclization step can introduce a substituent at the N-1 position of the pyridazine ring. Similarly, starting with appropriately substituted dicarbonyl precursors allows for the introduction of groups at various carbon positions on the ring. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly if a good leaving group, such as a halogen, is present. For instance, a chloropyridazine derivative can react with various nucleophiles (amines, alkoxides, thiolates) to afford substituted pyridazines. The synthesis of 3,6-dichloropyridazine (B152260) and its subsequent reactions serve as a model for this type of functionalization. acs.org This allows for the late-stage introduction of diverse functional groups onto the pyridazine scaffold.
Modifications of the Phenyl Moiety
The phenyl ring of this compound can be modified using several synthetic approaches.
Electrophilic Aromatic Substitution (EAS) : The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation. The benzoyl group (-CO-pyridazine) is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta positions of the phenyl ring.
Synthesis from Substituted Precursors : A more controlled and versatile method is to begin the synthesis with a pre-functionalized phenyl precursor. For example, in the Grignard-based synthesis, using a substituted bromobenzene (e.g., 4-chlorobromobenzene) will generate a substituted Grignard reagent. The reaction of this reagent with 4-cyanopyridazine would yield a final product with a substituent at a defined position on the phenyl ring, such as (4-chlorophenyl)(pyridazin-4-yl)methanone. This approach avoids issues with regioselectivity often encountered in EAS reactions.
Functional Group Interconversion : If a functional group is already present on the phenyl ring, it can be converted into another. For instance, a nitro group can be reduced to an amine, which can then undergo a wide range of further reactions, such as diazotization to form azo compounds or acylation to form amides. nih.gov
Diversification via Ketone Functional Group Transformations
The ketone carbonyl group is one of the most versatile functional groups in organic chemistry, and it serves as a key handle for diversifying the this compound core.
Table 2: Common Transformations of the Ketone Functional Group
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Reductive Amination | R-NH2, NaBH3CN | Amine |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Oxime Formation | NH2OH·HCl | Oxime |
| Thionation | Lawesson's Reagent | Thioketone |
| Grignard Addition | R-MgBr, H3O+ | Tertiary Alcohol |
Reduction to Alcohols : The ketone can be readily reduced to the corresponding secondary alcohol, Phenyl(pyridazin-4-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH4). This transformation replaces the planar carbonyl with a chiral center, introducing stereochemical diversity.
Formation of C=N Bonds : The ketone reacts with primary amines to form imines, and with hydroxylamine (B1172632) to form oximes. These derivatives are important in their own right and can serve as intermediates for further transformations. For example, oximes can be rearranged (Beckmann rearrangement) to yield amides.
Formation of C=C Bonds : The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond (alkene). By choosing the appropriate phosphorus ylide, a variety of substituted alkenes can be synthesized.
Thionation : The oxygen atom of the carbonyl can be replaced with a sulfur atom using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). This yields the corresponding thioketone, Phenyl(pyridazin-4-yl)methanethione, which has distinct chemical properties from the parent ketone.
Advanced Structural Elucidation and Conformational Analysis of Phenyl Pyridazin 4 Yl Methanone
Crystallographic Studies for Solid-State Molecular Architecture
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from spherical atoms). By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
The following interactive table showcases the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two analogous pyridazine (B1198779) derivatives, illustrating the quantitative insights gained from this analysis.
| Intermolecular Contact | Contribution in 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one (%) | Contribution in phenyl(5,7,8a-triphenyl-1,2,3,7,8,8a-hexahydroimidazo[1,2-a]pyridin-6-yl)methanone (%) |
| H···H | 56.6 | 73.4 |
| C···H/H···C | 22.6 | 18.8 |
| O···H/H···O | 10.0 | 5.7 |
| N···H/H···N | - | 1.9 |
| C···C | - | 0.2 |
| N···C/C···N | 3.5 | - |
These data highlight the diversity of weak interactions, including hydrogen bonds (O···H, N···H), van der Waals forces (H···H), and π-interactions (C···H, C···C), that collectively stabilize the crystal structure. The red spots on the dnorm mapped Hirshfeld surface would indicate the regions of closest contact, visually representing the most significant interactions. For Phenyl(pyridazin-4-yl)methanone, a similar analysis would be expected to reveal a complex interplay of such non-covalent forces, dictated by the specific arrangement of the phenyl and pyridazine rings.
Conformational Preferences and Rotational Isomerism of this compound
In the absence of specific experimental data for this compound, we can infer its likely conformational behavior from studies of analogous bi-aryl ketones and pyridazine-containing compounds. The planarity or non-planarity of the molecule is a key conformational feature. For example, in 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one, the phenyl and pyridazine rings are significantly twisted with respect to each other.
The rotational isomerism of such compounds can be investigated using computational methods to calculate the energy profile as a function of the key torsion angles. This allows for the identification of the most stable conformers and the energy barriers to rotation between them.
The table below presents hypothetical, yet plausible, conformational data for this compound, based on observations from related structures. This illustrates the type of information that would be sought to understand its conformational landscape.
| Torsion Angle | Description | Predicted Value (°) | Rotational Energy Barrier (kcal/mol) |
| Cphenyl-Cphenyl-Ccarbonyl-Cpyridazine | Phenyl-Carbonyl | ~30-50 | ~5-10 |
| Ccarbonyl-Cpyridazine-Cpyridazine-Npyridazine | Carbonyl-Pyridazine | ~10-30 | ~3-7 |
The study of rotational isomerism is critical as different conformers can exhibit distinct chemical and physical properties, including biological activity. The preferred conformation in the solid state may not be the same as in solution or when interacting with a biological target. Therefore, a comprehensive understanding of the conformational energy landscape is essential for rational drug design and materials engineering.
Chemical Reactivity and Mechanistic Transformations of Phenyl Pyridazin 4 Yl Methanone
Reactions Involving the Carbonyl Group
The carbonyl group in phenyl(pyridazin-4-yl)methanone serves as a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and oxidations. The electrophilic nature of the carbonyl carbon is a key determinant of its reactivity.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.comchadsprep.com The rate and reversibility of this addition are dependent on the nature and basicity of the attacking nucleophile. organic-chemistry.org Strong nucleophiles, such as those found in Grignard reagents, lead to irreversible additions. leah4sci.commasterorganicchemistry.comlibretexts.org
A notable example of nucleophilic addition is the Grignard reaction, where organometallic reagents (R-MgX) attack the carbonyl carbon to form a new carbon-carbon bond. leah4sci.commasterorganicchemistry.comlibretexts.orgmnstate.edu In the case of this compound, reaction with a Grignard reagent would yield a tertiary alcohol after acidic workup. The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. leah4sci.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |
| Organometallic | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amine | Primary amine (RNH₂) | Imine (after dehydration) |
Reductive Pathways of the Ketone
The ketone functionality of this compound can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Common laboratory reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. libretexts.orgharvard.edu LiAlH₄ is a more potent reducing agent than NaBH₄. harvard.edu The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org For aryl ketones, catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel can also be employed. vanderbilt.edu
For the complete reduction of the carbonyl group to a methylene group (CH₂), harsher conditions are typically required. The Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation of aryl ketones. youtube.com
Table 2: Reductive Pathways of the Ketone
| Reagent(s) | Product | Reaction Name |
| NaBH₄ or LiAlH₄, followed by H₃O⁺ | Phenyl(pyridazin-4-yl)methanol | Hydride Reduction libretexts.orgharvard.edu |
| H₂, Pd/C | Phenyl(pyridazin-4-yl)methanol | Catalytic Hydrogenation vanderbilt.edu |
| Zn(Hg), HCl | 4-Benzylpyridazine | Clemmensen Reduction youtube.com |
| H₂NNH₂, KOH | 4-Benzylpyridazine | Wolff-Kishner Reduction youtube.com |
Oxidative Transformations of the Methanone (B1245722) Functionality
The oxidation of the methanone functionality in this compound can lead to the formation of an ester through a rearrangement reaction. The Baeyer-Villiger oxidation is a well-established method for the oxidation of ketones to esters using peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. organic-chemistry.orgwikipedia.orgnih.gov
In this reaction, a peroxy acid attacks the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxy acid, with the concurrent cleavage of the O-O bond. The migratory aptitude of the groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the phenyl group is more likely to migrate than the pyridazin-4-yl group, which would result in the formation of phenyl pyridazin-4-ylcarboxylate.
Transformations of the Pyridazine (B1198779) Ring
The pyridazine ring in this compound is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. liberty.edu This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic substitution reactions.
Electrophilic and Nucleophilic Substitution on the Pyridazine Nucleus
Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient nature. wikipedia.org The nitrogen atoms deactivate the ring towards attack by electrophiles. However, if the reaction does occur, the substitution pattern is influenced by the existing benzoyl substituent. The benzoyl group is a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene (B151609) ring. libretexts.org Its effect on the pyridazine ring would likely further deactivate the ring and direct incoming electrophiles to positions that are least deactivated. In pyridazine itself, electrophilic substitution is rare but when it occurs, it favors the positions not adjacent to the nitrogen atoms.
Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org The presence of a good leaving group, such as a halogen, on the pyridazine ring facilitates this reaction. The benzoyl group, being electron-withdrawing, would further activate the ring towards nucleophilic attack. Nucleophiles will preferentially attack the carbon atoms at positions that can best accommodate the resulting negative charge, which are typically the positions ortho and para to the nitrogen atoms. wikipedia.org
Cyclization Reactions Leading to Fused Pyridazine Systems
This compound and its derivatives can serve as precursors for the synthesis of fused pyridazine systems through intramolecular cyclization reactions. These reactions often involve the introduction of a suitable functional group on the pyridazine ring or the phenyl group, which can then react with another part of the molecule to form a new ring.
For instance, if a reactive substituent is introduced at the 5-position of the pyridazine ring, it could potentially undergo cyclization with the phenyl ring of the benzoyl group, leading to the formation of a pyridazino[4,5-c]isoquinoline system. Similarly, functionalization of the ortho position of the phenyl ring could enable an intramolecular reaction with the pyridazine ring to form new heterocyclic structures. beilstein-journals.orgrsc.orgrsc.org The synthesis of various fused pyridazine heterocycles, such as pyridazino[4,5-b]indoles and pyrazolo[3,4-c]pyridazines, has been reported from appropriately substituted pyridazine precursors. researchgate.netnih.gov
Annulative Functionalizations Involving the Pyridazine Ring
The pyridazine core of this compound is a viable substrate for annulation reactions, leading to the formation of fused heterocyclic systems. These transformations are significant as they expand the structural diversity and potential applications of pyridazine derivatives. One prominent example of such a transformation is the construction of thieno[2,3-c]pyridazine (B12981257) systems. uni-muenchen.denih.gov
Research has demonstrated that appropriately substituted pyridazines can be converted into more complex, elaborated N-heterocycles. uni-muenchen.de For instance, functionalized pyridazines serve as precursors for thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines. nih.gov The synthesis of thieno[2,3-c]pyridazines often involves the cyclization onto the pyridazine ring. While starting directly from this compound is not explicitly detailed, related structures undergo these annulations. For example, the reaction of a pyridazine derivative bearing appropriate functional groups, such as a thiol or a leaving group adjacent to a reactive site, can lead to the formation of a fused thiophene (B33073) ring. researchgate.net
A general strategy involves building the thiophene ring onto a pre-existing pyridazine core. nih.gov This can be achieved through reactions that form two new bonds to adjacent carbon atoms of the pyridazine ring. For example, a synthetic pathway might involve the reaction of a substituted pyridazine with reagents that provide the necessary sulfur and carbon atoms to construct the thiophene ring, such as ethyl chloroacetate (B1199739) in the presence of a base, followed by cyclization. researchgate.net
Reactivity of the Phenyl Substituent
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. msu.edubyjus.com The reactivity and regioselectivity of these substitutions are dictated by the nature of the substituent already attached to the benzene ring. msu.edu In this case, the pyridazin-4-ylcarbonyl group acts as a deactivating group.
According to the principles of EAS, deactivating groups direct incoming electrophiles to the meta positions (C-3 and C-5) relative to the substituent. This is because the carbocation intermediates (arenium ions) formed by attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids this direct destabilization. byjus.com
Typical electrophilic aromatic substitution reactions and their predicted products for this compound are outlined below.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Phenyl(3-nitrophenyl)(pyridazin-4-yl)methanone |
| Bromination | Br₂, FeBr₃ | Phenyl(3-bromophenyl)(pyridazin-4-yl)methanone |
| Sulfonation | Fuming H₂SO₄ | 3-(Pyridazine-4-carbonyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unsuccessful due to strong deactivation |
The Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated rings like the one in this compound. msu.edu
Advanced Chemical Transformations and C-C Bond Activation
Deacylative Transformations of Ketones via Aromatization-Promoted C-C Bond Activation
Recent advances in synthetic methodology have enabled the transformation of ketones through the activation of the typically inert carbon-carbon (C-C) bond adjacent to the carbonyl group. researchgate.net One powerful strategy involves an aromatization-driven C-C activation mode. nih.gov This approach is applicable to a variety of ketone substrates and can be used for the deacylative modification of this compound. nih.govnih.gov
The general mechanism for this transformation involves the condensation of the ketone with a hydrazine-based reagent, such as N'-methylpicolino-hydrazonamide (MPHA), to form a pre-aromatic intermediate in situ. nih.govnih.gov This intermediate then undergoes catalytic C-C bond cleavage. nih.gov The driving force for this cleavage is the formation of a stable aromatic system, such as a pyrazole (B372694) or triazole. nih.govnih.gov
This reaction is often catalyzed by transition metals like iridium or through dual nickel/photoredox catalysis. nih.govnih.gov The process effectively removes the acyl group (in this case, the pyridazin-4-ylcarbonyl group), which is converted into a stable heterocycle, while the remaining phenyl fragment can be functionalized further. nih.gov This deacylative coupling allows for the synthesis of a wide range of alkyl-tethered arenes and alkynes from ketone precursors. nih.gov This method represents a powerful tool for molecular editing, allowing for strategic bond disconnections in complex molecules. nih.gov
Controlled Functionalization of the Pyridazine Scaffold
Beyond annulation, the pyridazine ring itself can be selectively functionalized in a stepwise manner, allowing for the precise introduction of various substituents. The research group of Paul Knochel has developed robust methods for the regioselective functionalization of the pyridazine scaffold using thio-substituted pyridazine building blocks and selective metalations. uni-muenchen.denih.gov
These methods demonstrate that specific positions on the pyridazine ring can be targeted. For instance, using TMPMgCl·LiCl (a Hauser base) allows for regioselective magnesiation of the pyridazine ring, and the resulting organometallic intermediate can be trapped with a variety of electrophiles. uni-muenchen.deresearchgate.net Subsequently, catalyst-tuned cross-coupling reactions, such as Negishi couplings, can be employed to introduce aryl or other groups at different positions. uni-muenchen.de
While these studies often utilize chloro- and thio-substituted pyridazines as starting points, the principles can be extended to the functionalization of the pyridazine ring in this compound. uni-muenchen.deresearchgate.netresearchgate.net For example, directed metalation could potentially functionalize the positions adjacent to the existing substituent, or a pre-installed leaving group on the pyridazine ring could be used for cross-coupling reactions.
The table below summarizes the types of functionalizations achieved on the pyridazine scaffold using these methods.
| Position | Reaction Type | Reagent/Catalyst | Example Electrophile/Coupling Partner | Resulting Functional Group |
| 5 | Magnesiation-Trapping | TMPMgCl·LiCl | I₂ | Iodo |
| 5 | Magnesiation-Trapping | (BrCCl₂)₂ | Bromo | |
| 5 | Magnesiation-Acylation | TMPMgCl·LiCl, CuCN·2LiCl | RCOCl | Acyl |
| 6 | Negishi Cross-Coupling | Ni(acac)₂, Xantphos | ArZnX | Aryl |
| 3 | Negishi Cross-Coupling | Pd(OAc)₂, SPhos | ArZnX | Aryl |
This stepwise approach allows for the synthesis of tri- and even tetra-functionalized pyridazines from simple, readily available building blocks, highlighting the potential for creating highly decorated derivatives of this compound. uni-muenchen.deresearchgate.net
Theoretical and Computational Chemistry Investigations of Phenyl Pyridazin 4 Yl Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and reactivity that can be difficult or impossible to obtain through experimental means alone. nih.gov For a molecule like Phenyl(pyridazin-4-yl)methanone, these calculations can elucidate its electronic characteristics, which are crucial for understanding its behavior in chemical reactions and its potential applications.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is favored for its balance of accuracy and computational cost. DFT calculations would be essential to determine the optimized geometry of this compound and to analyze its electronic properties. A common approach involves using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve reliable results for geometry and electronic parameters. nanobioletters.comresearchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the phenyl and pyridazine (B1198779) rings, while the LUMO would be distributed over the electron-deficient regions. The precise energy values would require specific DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is illustrative and not based on published experimental data for this specific compound. The values are representative of what might be expected for similar aromatic ketones.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 6.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map helps to identify the sites for electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, these regions would likely be around the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. researchgate.netnih.gov
Positive Potential Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. These would be expected around the hydrogen atoms. materialsciencejournal.org
Neutral Regions (Green): Indicate areas with a balanced charge.
An MEP analysis would provide a detailed picture of the charge landscape of this compound, guiding the understanding of its intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer and hyperconjugative interactions. acadpubl.eu This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. The analysis of donor-acceptor interactions reveals the delocalization of electron density, which contributes to the stability of the molecule.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data (Note: This table is a hypothetical representation of the type of data obtained from an NBO analysis and is not based on published results for this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) Npyridazine | π(C-C)pyridazine | Value |
| LP(1) Ocarbonyl | π(C-C)phenyl | Value |
| π(C-C)phenyl | π*(C-C)pyridazine | Value |
Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net Key global descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net By analyzing the changes in electron density, the Fukui function can pinpoint specific atoms that are most likely to participate in a reaction. For this compound, this analysis would identify which atoms on the phenyl and pyridazine rings are most susceptible to different types of chemical attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. researchgate.net It is commonly used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nanobioletters.com
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the molecule's photophysical properties and its potential use in applications such as photosensitizers or optical materials. The calculations would likely reveal π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. researchgate.net
Theoretical and computational chemistry provides a powerful lens through which the structural, dynamic, and interactive properties of this compound can be investigated at the atomic level. These in silico methods offer insights that are complementary to experimental data, guiding further research and hypothesis-driven drug design.
Conformational Analysis and Energy Minima Determination
Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of this compound. The molecule's structure is not rigid; rotation can occur around the single bonds connecting the phenyl and pyridazinyl rings to the central carbonyl group. This rotation gives rise to various spatial arrangements known as conformers, each with a distinct potential energy.
The primary goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). For a related, more complex compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, researchers have successfully used B3LYP geometry and energy calculations to establish the structures of stable conformers. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles—specifically the C(ring)-C(carbonyl)-C(ring)-C(ring) torsions—and calculating the relative energy of each resulting conformation.
The results of such an analysis typically reveal one or more low-energy, or "preferred," conformations that the molecule is most likely to adopt. The energy barriers between these minima determine the flexibility of the molecule and the rate of interconversion between conformers at a given temperature.
| Dihedral Angle (Phenyl-CO-Pyridazinyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 0° | 5.2 | <0.1 |
| 30° | 1.5 | 8.8 |
| 45° | 0.0 | 78.6 |
| 60° | 0.8 | 12.6 |
| 90° | 4.8 | <0.1 |
Note: This table presents hypothetical data for illustrative purposes, based on typical findings for similar diaryl ketone structures.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how this compound moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).
To study its dynamic behavior, the compound would be placed in a simulation box, typically filled with water molecules to mimic physiological conditions. chemmethod.com The system is then subjected to energy minimization and equilibration before a production run, which can span from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Flexibility: Root Mean Square Fluctuation (RMSF) calculations identify which parts of the molecule are most mobile. For this compound, this would likely highlight the rotational freedom of the two aromatic rings.
Solvent Interactions: The simulation shows how water molecules arrange around the solute, particularly around polar groups like the pyridazinyl nitrogen and the carbonyl oxygen.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. chemmethod.com |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100-500 ns | Duration of the production simulation for data collection. |
In Silico Assessment of Molecular Interactions with Biological Macromolecules
A key application of computational chemistry is to predict and analyze how a small molecule like this compound might interact with biological targets, such as proteins, which is a cornerstone of drug discovery. The pyridazinone scaffold, a core component of the title compound, has been investigated as a promising framework for inhibitors of various enzymes. semanticscholar.orgnih.gov
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor, typically a protein. nih.gov For this compound, this process involves computationally placing the molecule into the active site of a target protein. For instance, given that pyridazinone derivatives have been explored as Fatty Acid-Binding Protein 4 (FABP4) inhibitors, one could dock this compound into the FABP4 binding cavity. semanticscholar.org
The docking algorithm samples numerous possible conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity. The resulting top-ranked poses provide hypotheses about the binding mode, highlighting key intermolecular interactions such as:
Hydrogen Bonds: Between the carbonyl oxygen or pyridazinyl nitrogen and polar residues in the protein.
Hydrophobic Interactions: Involving the phenyl and pyridazinyl rings with nonpolar residues.
π-π Stacking: Between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| FABP4 | -8.5 | ARG126, TYR128 | Hydrogen Bond with Carbonyl O |
| FABP4 | PHE57, ILE104 | Hydrophobic/π-Alkyl | |
| p38 MAPK | -7.9 | MET109, GLY110 | Hydrogen Bond with Pyridazinyl N |
| p38 MAPK | LEU167, ILE84 | Hydrophobic |
Note: This table contains hypothetical docking results for illustrative purposes.
While docking provides a rapid estimate of binding, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) offer a more accurate calculation of the binding free energy. nih.gov These are end-state methods that calculate the free energy difference between the bound complex and the unbound receptor and ligand in solution. researchgate.net
The calculation is typically performed on snapshots taken from an MD simulation of the ligand-receptor complex. nih.gov The binding free energy (ΔG_bind) is decomposed into several components:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatic interactions).
ΔG_solv: The solvation free energy, composed of polar (calculated by PB or GB models) and nonpolar contributions.
TΔS: The conformational entropy change upon binding (often estimated or omitted in relative energy rankings due to high computational cost).
These calculations are invaluable for refining docking results, comparing the binding affinities of different ligands, and understanding the energetic drivers of binding. pkusz.edu.cnresearchgate.net
| Energy Component | Value (kcal/mol) | Contribution |
| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_ele) | -18.2 | Favorable |
| Polar Solvation Energy (ΔG_PB/GB) | +28.7 | Unfavorable |
| Nonpolar Solvation Energy (ΔG_SA) | -4.1 | Favorable |
| Binding Free Energy (ΔG_bind) | -39.1 | Overall Favorable Binding |
Note: This table shows a sample MM-PBSA decomposition for a hypothetical protein-ligand complex. The entropic term is not included.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs.
Structure-Based QSAR: Uses information from the 3D structure of the receptor. Descriptors can include the energies of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) derived from docking or MD simulations.
Ligand-Based QSAR: Relies solely on the properties of the ligands. Molecular descriptors are calculated for each compound, representing its physicochemical, topological, or electronic properties.
In a study on novel pyridazin-3-one derivatives, 3D-QSAR pharmacophore and molecular docking were used to evaluate potential activity and binding affinities. nih.gov A similar approach for this compound and its analogs would involve creating a dataset of compounds with known activities. Statistical methods like Partial Least Squares (PLS) or machine learning algorithms are then used to build a predictive model. This model can then screen a virtual library of related compounds to prioritize the most promising candidates for synthesis and testing.
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Number of H-Bond Donors (Descriptor 3) | Biological Activity (IC50, µM) |
| This compound | 184.19 | 1.85 | 0 | 5.2 |
| Analog 1 | 214.24 | 2.50 | 1 | 1.8 |
| Analog 2 | 198.22 | 1.95 | 0 | 4.1 |
| Analog 3 | 230.21 | 1.60 | 2 | 0.9 |
Note: This table is a simplified, hypothetical example of a dataset used for a QSAR study.
Applications and Research Directions in Chemical Sciences
Phenyl(pyridazin-4-yl)methanone as a Synthetic Intermediate and Building Block
The unique structural arrangement of this compound, featuring a pyridazine (B1198779) ring linked to a benzoyl group, establishes it as a valuable and versatile building block in organic synthesis. Its reactive sites—the ketone carbonyl group and the nitrogen-containing heterocyclic ring—provide multiple avenues for chemical modification, enabling its use in the construction of more complex molecular architectures.
Precursor for Advanced Organic Transformations
This compound is a suitable precursor for a range of advanced organic transformations that go beyond simple functional group interconversions. The ketone group can be a starting point for various carbon-carbon bond-forming reactions, reductions, and rearrangements, while the pyridazine ring can be involved in sophisticated cycloaddition and cross-coupling reactions.
One of the most powerful applications of pyridazine derivatives is in intramolecular Diels-Alder reactions with inverse electron demand. mdpi.com This type of transformation allows for the construction of complex polycyclic skeletons from relatively simple, linear precursors. By strategically functionalizing this compound with a dienophile-containing side chain attached via the phenyl ring or through modification of the ketone, it can be engineered to undergo such cyclizations, leading to novel fused heterocyclic systems. The reaction conditions for these transformations can be controlled to achieve high yields and stereoselectivity. mdpi.com
Moreover, the pyridazine ring itself can be the subject of transformations. For example, the synthesis of fused systems like pyrido[3,4-d]pyridazines has been achieved through cycloaddition reactions of activated pyridazine precursors. These reactions often involve the generation of a reactive intermediate that then undergoes cyclization, demonstrating the utility of the pyridazine core in complex synthetic sequences. These advanced transformations underscore the role of this compound as a versatile platform for generating molecular diversity.
Rational Design of Pyridazinyl Methanone (B1245722) Scaffolds for Targeted Molecular Interactions
The pyridazinyl methanone scaffold is increasingly recognized for its potential in the rational design of molecules that can interact with specific biological targets. The combination of the aromatic phenyl group and the heteroaromatic pyridazine ring provides a framework that can be systematically modified to optimize binding affinity and selectivity for proteins such as enzymes and receptors.
Principles of Scaffold Design for Modulating Molecular Recognition
The design of scaffolds based on the pyridazinyl methanone core for modulating molecular recognition hinges on several key principles. The pyridazine ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond acceptor and a dipole moment contributor, which are crucial for interactions within a protein's binding site. mdpi.com The phenyl ring provides a lipophilic region that can engage in hydrophobic and π-stacking interactions.
Scaffold design often involves bioisosteric replacement, where a part of a known active molecule is replaced by a different group with similar physical or chemical properties to improve potency or pharmacokinetic profiles. The pyridazinone scaffold, a close derivative of pyridazine, has been successfully used as a bioisosteric replacement for other heterocyclic systems in the design of enzyme inhibitors. unich.it
Furthermore, the geometry of the scaffold is critical. The relative orientation of the phenyl and pyridazine rings can be controlled by introducing substituents that create steric hindrance or conformational locks. This allows for the precise positioning of functional groups to match the topology of a target's active site, thereby enhancing molecular recognition and binding affinity. The strategic placement of hydrogen bond donors and acceptors, lipophilic groups, and charged moieties on the pyridazinyl methanone framework is a fundamental aspect of rational drug design.
Structure-Activity Relationship (SAR) Investigations for Chemical Modification Impact
Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the pyridazinyl methanone scaffold impact its biological activity. These investigations systematically alter different parts of the molecule and measure the resulting changes in potency, providing a roadmap for optimization.
For instance, in the development of pyridazine-based acetylcholinesterase (AChE) inhibitors, SAR studies revealed that introducing a lipophilic group at the C-5 position of the pyridazine ring enhances both inhibitory activity and selectivity. nih.gov Modifications to the phenyl group at the C-6 position were also explored, showing that various substitutions were well-tolerated and could lead to compounds with equivalent or slightly improved activity. nih.gov However, alterations to the benzylpiperidine moiety in these derivatives were generally detrimental to their inhibitory effect. nih.gov
Similarly, in the design of pyridazinone-based glucan synthase inhibitors, SAR studies on a lead compound led to the identification of more potent derivatives. nih.gov Modifications to the phenyl ring, such as the introduction of difluoro-substituents, and changes to the substituent at the 4-position of the pyridazinone ring, resulted in a compound with significant in vivo efficacy. nih.gov
| Compound | Modifications on Pyridazine Ring | Modifications on Phenyl Group | IC₅₀ (nM) on Electric Eel AChE |
|---|---|---|---|
| 1 | Unsubstituted | Unsubstituted | 120 |
| 4c | 5-methyl | Unsubstituted | 21 |
| 4g | Indenopyridazine derivative | - | 10 |
| Compound | Substitution on Phenyl Ring | Substitution at 4-position | In Vivo Efficacy |
|---|---|---|---|
| 1 (Lead) | Unsubstituted | Morpholino | - |
| 11c | 3,5-difluoro | 3-fluorocyclopentyloxy | Significant |
Ligand Design for Specific Molecular Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)
The pyridazinyl methanone scaffold is a promising starting point for designing ligands that can bind with high affinity and selectivity to specific molecular targets like enzyme active sites and receptor binding pockets. The rational design process often involves computational methods, such as molecular docking, to predict how derivatives will interact with the target protein.
In the development of necroptosis inhibitors targeting receptor-interacting protein kinase 1 (RIPK1), a series of pyridazin-4-one derivatives were designed and synthesized. nih.gov A representative compound from this series demonstrated favorable selectivity for RIPK1 and was shown to be orally available, making it a promising lead for further development. nih.gov
Similarly, the pyridazinone scaffold has been used to design inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapies. researchgate.net By exploring the structure-activity relationships of biphenyl (B1667301) pyridazinone derivatives, researchers have been able to develop highly potent inhaled inhibitors of PDE4. researchgate.net
The design of androgen receptor (AR) antagonists for the treatment of prostate cancer has also utilized pyrazole (B372694) derivatives, which share structural similarities with pyridazines. nih.govnih.gov By introducing bulky substituents to the core scaffold, researchers were able to develop compounds with potent antitumor effects in preclinical models. nih.gov These examples demonstrate the successful application of the principles of ligand design to create targeted therapeutics based on pyridazine and related heterocyclic scaffolds.
| Target | Scaffold | Key Design Feature | Reported Activity |
|---|---|---|---|
| RIPK1 (Necroptosis inhibitor) | Pyridazin-4-one | Optimization for selectivity and oral availability | Potent and selective inhibition nih.gov |
| PDE4 (Anti-inflammatory) | Biphenyl Pyridazinone | Designed for high potency via inhalation | Highly potent inhibitors researchgate.net |
| Androgen Receptor (Antagonist) | 4-Arylmethyl-1-phenylpyrazole | Introduction of bulky amide substituent | Potent antitumor effects in vivo nih.gov |
| Acetylcholinesterase (Inhibitor) | 3-aminopyridazine | Introduction of a lipophilic environment at C-5 | IC₅₀ of 10 nM for the most potent derivative nih.gov |
Advanced Materials Science Applications
The unique electronic and structural characteristics of the pyridazine moiety within this compound make it a promising candidate for the design of advanced materials with tailored properties.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for modern technologies like telecommunications and optical data processing. Organic molecules with delocalized π-electron systems are particularly promising for NLO applications. While direct studies on the NLO properties of this compound are not extensively documented, research on related pyridazine and pyrimidine (B1678525) derivatives provides a strong basis for its potential in this field.
The π-deficient nature of the pyridazine ring can facilitate intramolecular charge transfer (ICT), a key mechanism for generating NLO responses. rsc.org Studies on other pyridazine derivatives, such as 3,6-bis(2-pyridyl)pyridazine, have shown significant first hyperpolarizability, a measure of a molecule's NLO activity. researchgate.net Similarly, pyrazine (B50134) derivatives with donor-acceptor structures have demonstrated tunable second-order NLO properties. rsc.org The phenyl group in this compound can act as an electron-donating or -withdrawing group depending on its substitution, allowing for the fine-tuning of the molecule's ICT characteristics and, consequently, its NLO response. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of such compounds. nih.gov
Table 1: Comparison of NLO Properties in Related Heterocyclic Compounds
| Compound Family | Key Structural Feature | Observed NLO Property | Reference |
| Pyridazine Derivatives | π-deficient ring | Significant first hyperpolarizability | researchgate.net |
| Pyrazine Derivatives | Donor-acceptor substitution | Tunable second-order NLO response | rsc.org |
| Pyrimidine Derivatives | π-deficient and electron-withdrawing | Enhanced NLO behavior in crystalline phase | rsc.org |
The exploration of this compound and its derivatives could lead to the development of new organic NLO materials with applications in optical switching and frequency conversion.
Potential in Hydrogen-Bonded Organic Frameworks (HOFs) Design
Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonds. The nitrogen atoms in the pyridazine ring of this compound can act as hydrogen bond acceptors, making it a potential building block for HOFs. researchgate.net
The design of HOFs relies on the predictable directionality of hydrogen bonds to form robust and porous structures. Research has shown that pyridazine-containing units can effectively participate in the formation of hydrate (B1144303) frameworks through hydrogen bonding with water molecules. researchgate.net Furthermore, frameworks with pyridyl-decorated channels have demonstrated the ability to selectively adsorb acidic molecules. nih.gov
The carbonyl group in this compound can also participate in hydrogen bonding, providing an additional site for interaction and framework construction. By modifying the phenyl ring with functional groups capable of hydrogen bonding (e.g., carboxylic acids, amides), it is possible to design this compound derivatives that can self-assemble into complex and functional HOFs. These materials could have applications in gas storage, separation, and sensing.
Catalytic Applications of this compound Derivatives
The pyridazine core is a versatile scaffold that can be functionalized to create ligands for metal-based catalysts or to act as an organocatalyst itself. While the direct catalytic applications of this compound are still an emerging area of research, studies on related pyridazine and pyridazinone derivatives highlight its potential.
Pyridazine derivatives have been successfully incorporated into metal-organic frameworks (MOFs) that exhibit catalytic activity. For instance, pyrazine-based iron MOFs have been shown to be effective in Fenton-like processes for the generation of hydroxyl radicals. nih.gov The nitrogen atoms of the pyridazine ring can coordinate with metal centers, creating active sites for catalysis. MOFs containing open 2,2'-bipyridine (B1663995) sites, structurally related to the pyridazine moiety, have been used as efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions. rsc.org
Furthermore, pyridazinone derivatives, which are structurally similar to this compound, have been explored for their wide range of biological activities, which often stem from their ability to interact with and modulate the activity of enzymes. researchgate.net This suggests that derivatives of this compound could be designed as enzyme inhibitors or catalysts for specific biological transformations. The synthesis of various pyridazinone derivatives is an active area of research, providing a toolbox for creating potential catalysts. nih.govmdpi.com
Future Research Perspectives and Emerging Avenues for Phenyl Pyridazin 4 Yl Methanone
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for synthesizing Phenyl(pyridazin-4-yl)methanone and its analogs is a key area of future research. While traditional methods exist, the focus is shifting towards more sustainable practices.
Recent advancements have highlighted the use of copper-mediated C(sp³)-C(sp³) coupling/annulation of saturated ketones with acylhydrazones as a promising approach to create polysubstituted pyridazines. nih.gov This method offers a single-step process from readily available starting materials. nih.gov Further research could optimize this process, exploring a wider range of substrates and catalysts to improve yields and selectivity. Another avenue for exploration is the use of photocatalysis, which offers a sustainable and effective way to transform organic molecules. researchgate.net The development of visible-light-induced, transition-metal- and photosensitizer-free three-component reactions presents another innovative strategy for the synthesis of pyridinyl ketones. researchgate.net
Future work should also focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources. The development of one-pot syntheses and flow chemistry processes could significantly enhance the sustainability and scalability of producing these valuable compounds. mdpi.comuminho.pt
In-depth Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of new derivatives. While some reaction pathways are understood, many complex transformations remain to be fully elucidated. researchgate.net
For instance, the dismutation of pyridazinyl-4-carbinols at elevated temperatures, leading to 4-alkyl-pyridazines and pyridazinyl ketones, requires further investigation to fully understand the underlying mechanism. researchgate.net Similarly, the mechanisms of unusual reactions like ring contractions and tele-substitutions observed in some pyridazine (B1198779) derivatives warrant detailed study. researchgate.net Mechanistic experiments combined with density functional theory (DFT) calculations can provide valuable insights into the intermediates and transition states of these reactions. acs.org Such studies can help in predicting reaction outcomes and designing more efficient synthetic strategies.
Advanced Characterization of Dynamic Molecular Behavior
The dynamic behavior of this compound and its derivatives at the molecular level is a critical aspect that influences their physical, chemical, and biological properties. Advanced analytical techniques are essential for a comprehensive understanding of their conformational dynamics and intermolecular interactions.
Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are vital for elucidating the three-dimensional structures and electronic properties of these molecules. acs.orgclockss.org Furthermore, studying the hydrogen-bonding potential of the pyridazine ring nitrogen atoms is crucial, as these interactions can significantly influence how the molecules interact with biological targets. nih.gov Future research could employ advanced spectroscopic methods, such as time-resolved spectroscopy, to study the excited-state dynamics and photophysical properties of these compounds.
Computational Predictions for Novel Derivatization and Applications
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico methods can be powerfully applied to predict the properties and potential applications of novel this compound derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. nih.gov
By employing techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can design new derivatives with optimized properties. nih.govnih.gov For example, computational studies can predict the binding affinity of a molecule to a specific biological target, its absorption, distribution, metabolism, and excretion (ADMET) properties, and its potential toxicity. nih.gov This approach has already been used to design novel pyridazine derivatives as potential agents for Alzheimer's disease and as anticancer agents. nih.govtandfonline.comresearchgate.net Future work could focus on developing more accurate predictive models and applying them to a wider range of potential applications, including materials science and agrochemicals.
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The most profound insights into the nature and potential of this compound and its derivatives will come from a synergistic approach that combines experimental and theoretical methods. This integrated strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate theoretical models.
For instance, computational predictions of novel derivatives with enhanced biological activity can be synthesized and tested in vitro and in vivo. nih.gov The experimental data can then be used to improve the accuracy of the computational models. This iterative process can accelerate the discovery of new compounds with desired properties. semanticscholar.org The combination of synthetic chemistry, advanced characterization techniques, and computational modeling will provide a holistic understanding of the structure-property relationships governing the behavior of these fascinating molecules. mdpi.com
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Phenyl(pyridazin-4-yl)methanone, and what critical reaction parameters must be controlled?
Synthesis typically involves multi-step routes, such as cyclocondensation reactions between β-diketones and arylaldehydes or coupling strategies using heterocyclic building blocks. Key parameters include:
- Solvent selection : Refluxing in polar aprotic solvents (e.g., dimethylformamide) or ethanol to stabilize intermediates .
- Catalysts : Zirconium-based catalysts (e.g., half-zirconocene) improve yields by lowering activation energies; optimal temperatures range from 80–110°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product, with TLC monitoring to confirm purity .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
- X-ray crystallography : Definitive 3D structure determination using SHELXL for refinement, particularly for resolving twinned data or disordered moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Assign proton environments (e.g., pyridazine ring protons at δ 7.5–9.0 ppm) and carbonyl carbon resonance (~190–210 ppm) .
- FT-IR : Confirm C=O stretching (~1650–1750 cm⁻¹) and aromatic C-H vibrations .
- Mass spectrometry : High-resolution MS validates molecular ion ([M+H]⁺) and fragments .
Advanced: How can computational modeling optimize reaction pathways for this compound derivatives?
- Density Functional Theory (DFT) : Gaussian software calculates transition states and intermediates, guiding solvent selection (e.g., dielectric constant adjustments) and regioselectivity predictions .
- Molecular docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- Parameters : Basis sets (e.g., 6-31G*) and solvation models (PCM) balance accuracy and computational cost .
Advanced: What experimental approaches resolve discrepancies between theoretical and observed spectroscopic data?
- Crystallography : Use SHELX’s TWIN/BASF commands to refine twinned crystals and validate hydrogen bonding networks .
- NMR troubleshooting : Variable-temperature NMR or 2D experiments (HSQC, COSY) resolve dynamic effects (e.g., rotational barriers) .
- Cross-validation : Compare HPLC retention times (C18 column, acetonitrile/water) with synthesized standards to confirm purity .
Basic: What are standard protocols for purity assessment and quantification?
- HPLC : UV detection at λmax ≈ 250–300 nm, calibrated against certified standards .
- qNMR : Internal standards (e.g., maleic acid) provide absolute quantification .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.4%) .
Advanced: How do electronic and steric factors influence regioselectivity in functionalization reactions?
- Electronic effects : Electron-withdrawing groups on pyridazine direct electrophiles to meta positions, validated via Hammett σ plots .
- Steric hindrance : Molecular mechanics (MMFF94 force field) models substituent bulk to predict reaction sites .
- Kinetic monitoring : In situ FT-IR tracks intermediates, optimizing solvent polarity (e.g., DMF for polar transition states) .
Basic: What purification techniques are recommended for isolating this compound from complex mixtures?
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to exploit solubility differences .
- Chromatography : Gradient elution (0–50% ethyl acetate in hexane) on silica gel separates closely related byproducts .
Advanced: How can reaction yields be improved in large-scale syntheses?
- Catalyst optimization : Screen zirconium or palladium catalysts under varying pressures/temperatures .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., stoichiometry, solvent ratios) using JMP or Minitab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
